Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide

Antimicrobial Piperidine carboxamide MIC

N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide (CAS 1235090-55-7) is a synthetic small molecule (MF: C23H29N3O3; MW: 395.50 g/mol) that belongs to the class of piperidine-1-carboxamide derivatives featuring an N-(2-methoxyphenyl) urea terminus and an m-tolylacetamidomethyl substituent at the piperidine 4-position. This compound is offered commercially as a research chemical (typical purity ≥95%) by multiple specialty chemical suppliers, though no formal regulatory or pharmacopoeial monograph currently exists for this entity.

Molecular Formula C23H29N3O3
Molecular Weight 395.503
CAS No. 1235090-55-7
Cat. No. B2642286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide
CAS1235090-55-7
Molecular FormulaC23H29N3O3
Molecular Weight395.503
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C23H29N3O3/c1-17-6-5-7-19(14-17)15-22(27)24-16-18-10-12-26(13-11-18)23(28)25-20-8-3-4-9-21(20)29-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyJZNPCYDNWXPUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide (CAS 1235090-55-7): Procurement-Relevant Chemical Profile


N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide (CAS 1235090-55-7) is a synthetic small molecule (MF: C23H29N3O3; MW: 395.50 g/mol) that belongs to the class of piperidine-1-carboxamide derivatives featuring an N-(2-methoxyphenyl) urea terminus and an m-tolylacetamidomethyl substituent at the piperidine 4-position . This compound is offered commercially as a research chemical (typical purity ≥95%) by multiple specialty chemical suppliers, though no formal regulatory or pharmacopoeial monograph currently exists for this entity . Its structural architecture places it at the intersection of two well-established bioactive chemotypes—piperidine-based FAAH inhibitors (e.g., PF-750, PF-04457845) and antimicrobial piperidine-4-carboxamides—yet its specific biological target engagement and selectivity profile remain uncharacterized in peer-reviewed primary literature .

Why Generic Substitution of Piperidine-1-Carboxamide Derivatives Carries Scientific Risk


Piperidine-1-carboxamide derivatives exhibit exquisitely sensitive structure-activity relationships (SAR) wherein even modest substituent changes at the N-phenyl urea ring or the piperidine 4-position can invert target selectivity, alter mechanism of action, or abolish potency . For example, within the FAAH inhibitor chemotype, the shift from a quinolin-3-ylmethyl substituent (PF-750) to a pyridazinyl-benzylidene-piperidine scaffold (PF-04457845) changes the inhibition kinetics from reversible to covalent, irreversible carbamylation of the catalytic serine, with a ~5,600-fold improvement in apparent second-order rate constant (kinact/Ki) . Similarly, in the antimicrobial piperidine-4-carboxamide series, the identity and position of the arylacetamido substituent governs both potency (MIC ranging from 0.25 to >64 μg/mL against S. aureus) and the spectrum of activity across Gram-positive, Gram-negative, and mycobacterial species . Consequently, procurement of CAS 1235090-55-7—with its unique combination of a 2-methoxyphenyl urea and an m-tolylacetamidomethyl side chain—cannot be substituted with a structurally similar in-class analog without risking a complete loss of the desired biological phenotype. The quantitative evidence below examines the limited available data to identify where, if anywhere, differentiation can be claimed with scientific rigor.

Quantitative Evidence Guide: N-(2-Methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide Compared to In-Class Piperidine-1-Carboxamide Analogs


Antibacterial Potency Against Staphylococcus aureus: Head-to-Head Comparison with Closest Available Piperidine-4-Carboxamide Comparator (MMV688844)

The target compound has been reported to exhibit an MIC of 0.25 μg/mL against S. aureus (broth microdilution), placing it at the high-potency end of the piperidine-1-carboxamide antimicrobial class . For perspective, the well-characterized antimicrobial piperidine-4-carboxamide MMV688844—a DNA gyrase inhibitor active against mycobacteria—exhibits a substantially higher MIC range (12–50 μM, equivalent to ~4.8–20 μg/mL) against M. abscessus, with weaker activity against S. aureus . The reported potency differential (≥19-fold lower MIC for the target compound vs. MMV688844 on the respective Gram-positive species) suggests that the 2-methoxyphenyl urea / m-tolylacetamidomethyl substitution pattern may confer enhanced Gram-positive antibacterial activity relative to simpler piperidine-4-carboxamides, though this cross-study comparison is limited by differing assay conditions and bacterial strains. Direct head-to-head experiments under identical conditions have not been published in peer-reviewed literature.

Antimicrobial Piperidine carboxamide MIC

Fungicidal Activity Against Candida albicans: Comparison with Fluconazole and Clotrimazole Benchmarks

The target compound has been reported to exhibit fungicidal activity against C. albicans with an MIC of 2.0 μg/mL and an MBC of 4.0 μg/mL via broth microdilution . By comparison, fluconazole—a clinically established triazole antifungal—typically exhibits MIC values of 0.25–2.0 μg/mL against susceptible C. albicans strains, while clotrimazole MIC values range from 0.03–1.0 μg/mL . The target compound's reported MIC of 2.0 μg/mL places it at the upper (less potent) boundary of fluconazole's susceptible range and approximately 2- to 67-fold less potent than clotrimazole . However, as the target compound's mechanism of antifungal action is unknown, it may retain activity against azole-resistant Candida strains where fluconazole MIC values exceed 64 μg/mL—a hypothesis that requires experimental validation. No direct comparator experiments have been published.

Antifungal Piperidine carboxamide Candida albicans

Physicochemical and Drug-Likeness Properties: Comparative Profiling Against FAAH Clinical Candidates PF-750 and PF-04457845

The target compound has a calculated molecular weight of 395.50 g/mol, a topological polar surface area (tPSA) of 70.8 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . By comparison, the FAAH clinical candidate PF-04457845 has a MW of 457.5 g/mol, tPSA of 75.0 Ų, 8 H-bond acceptors, 1 H-bond donor, and 6 rotatable bonds, while PF-750 has a MW of 357.4 g/mol, tPSA of 57.3 Ų, 5 H-bond acceptors, 1 H-bond donor, and 5 rotatable bonds . All three compounds satisfy Lipinski's Rule of Five (MW < 500; logP < 5; HBD ≤ 5; HBA ≤ 10). However, the target compound possesses two H-bond donors (the urea NH and the acetamide NH), which distinguishes it from PF-750 and PF-04457845 (one HBD each) and may influence permeability and solubility profiles. A procurement decision based on target engagement (e.g., FAAH inhibition) should consider that PF-750 and PF-04457845 have well-characterized kinact/Ki values (29,100 M⁻¹s⁻¹ and 40,300 M⁻¹s⁻¹, respectively), while the target compound lacks any published enzyme inhibition data .

Drug-likeness Physicochemical properties Piperidine-1-carboxamide

Structural Uniqueness: Absence of Direct Analog Data from Peer-Reviewed SAR Studies

A systematic search of peer-reviewed SAR studies on piperidine-1-carboxamide ureas and antimicrobial piperidine-4-carboxamides reveals that no published study has systematically varied the N-(2-methoxyphenyl) substituent in combination with a 4-(m-tolylacetamidomethyl) group . In the FAAH inhibitor series explored by Cravatt and colleagues, the N-phenyl urea terminus tolerates para-substitution (e.g., PF-750 with a quinolin-3-ylmethyl at the piperidine 4-position), while ortho-methoxy substitution—as present in the target compound—has not been systematically evaluated in binding or functional assays . In the antimicrobial piperidine-4-carboxamide series (e.g., P4C compounds), the acetamido side chain is typically simplified (e.g., unsubstituted phenyl or halophenyl), and the urea terminus is absent . The target compound therefore occupies a structurally unique intersection of these two SAR spaces, for which no comparative biological data exist against close analogs such as N-phenyl-4-(4-chlorobenzamidomethyl)piperidine-1-carboxamide or N-(4-chlorophenyl)-4-(phenylacetamidomethyl)piperidine-1-carboxamide.

Chemical novelty SAR Piperidine-1-carboxamide

Recommended Application Scenarios for N-(2-Methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide (CAS 1235090-55-7) Based on Available Evidence


Phenotypic Antimicrobial Screening for Gram-Positive Pathogen-Focused Hit Expansion

Procure this compound for inclusion in a diversity-oriented antimicrobial screening library targeting Gram-positive pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The reported MIC of 0.25 μg/mL against S. aureus —if confirmed by the user via standardized CLSI broth microdilution—would place this compound in the sub-micromolar potency range suitable for hit-to-lead optimization. Use established piperidine-4-carboxamide DNA gyrase inhibitors (e.g., MMV688844) as in-class comparators to assess whether the target compound's urea-containing scaffold offers a differentiated mechanism of action .

Structure-Activity Relationship (SAR) Exploration at the Intersection of FAAH and Antimicrobial Piperidine Chemotypes

Use this compound as a starting point for a parallel medicinal chemistry program exploring the dual potential of piperidine-1-carboxamide ureas as FAAH inhibitors and antimicrobial agents. The ortho-methoxy substitution on the N-phenyl urea ring is a structural feature not systematically explored in published FAAH SAR studies . Synthesize and test close analogs with systematic variation of (i) the methoxy position (ortho, meta, para; H), (ii) the m-tolylacetamido group (replaced with phenylacetamido, 4-chlorophenylacetamido, or heteroarylacetamido), and (iii) the urea vs. carbamate linker. Compare resulting FAAH inhibition IC50 values and antimicrobial MIC values against in-class reference compounds PF-3845 (FAAH) and MMV688844 (antimicrobial) .

Antifungal Mode-of-Action Studies Leveraging Reported Fungicidal Activity Against Candida albicans

Procure this compound for use in antifungal mechanism-of-action studies focused on Candida species. The reported MBC/MIC ratio of 2 (MIC = 2.0 μg/mL; MBC = 4.0 μg/mL) suggests fungicidal rather than fungistatic activity, distinguishing it from azole antifungals that inhibit ergosterol biosynthesis without killing. Design time-kill kinetic assays and checkerboard synergy studies with fluconazole to determine whether the target compound can overcome azole resistance. Include the piperidine-4-carboxamide comparator MMV688844 to assess scaffold-specific antifungal properties .

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.